molecular formula C24H24N2O5 B11075449 3-[({4-[4-(Methoxycarbonyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

3-[({4-[4-(Methoxycarbonyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

Cat. No.: B11075449
M. Wt: 420.5 g/mol
InChI Key: XFZYFNFEFFKRCP-UHFFFAOYSA-N
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Description

3-[({4-[4-(Methoxycarbonyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid: 1-Piperidinepropanoic acid, 4- (methoxycarbonyl)-4- [ (1-oxopropyl)phenylamino]- ) is a complex organic compound with the molecular formula C₁₉H₂₆N₂O₅ . Its average mass is approximately 362.42 Da .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Piperidine Ring Formation: : Start with a suitable precursor, such as a piperidine derivative. Introduce the necessary functional groups (e.g., carbonyl groups) through chemical transformations.

  • Aromatic Ring Construction: : Incorporate the phenyl ring by coupling an appropriate aryl halide (e.g., bromobenzene) with the piperidine intermediate using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki–Miyaura coupling).

  • Carbonyl Group Addition: : Introduce the carbonyl group (methoxycarbonyl) by reacting the aryl-piperidine intermediate with a suitable carboxylic acid derivative (e.g., methyl chloroformate).

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale preparation.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Studying its potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-[[4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C24H24N2O5/c1-31-24(30)15-7-5-14(6-8-15)22-18-4-2-3-17(18)19-13-16(9-10-20(19)26-22)23(29)25-12-11-21(27)28/h2-3,5-10,13,17-18,22,26H,4,11-12H2,1H3,(H,25,29)(H,27,28)

InChI Key

XFZYFNFEFFKRCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)NCCC(=O)O

Origin of Product

United States

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